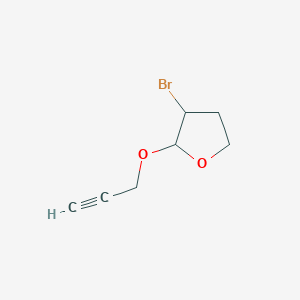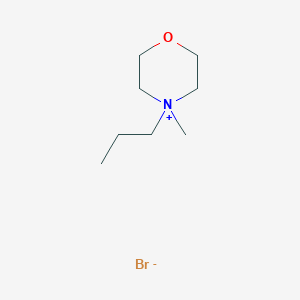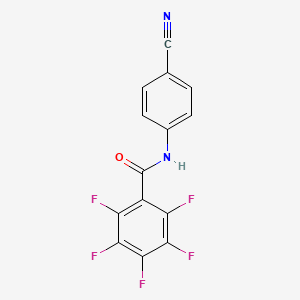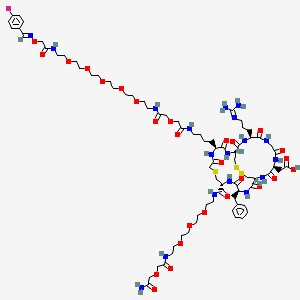
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core linked to a diphenylaniline moiety.
Métodos De Preparación
The synthesis of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline typically involves organic synthetic routes. One common method includes the nucleophilic substitution reaction of key intermediates with phenoxazine units . The reaction conditions often require specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phenoxazine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Phenoxazine derivatives have shown potential as antitumor agents, with applications in chemotherapy.
Medicine: The compound’s antioxidant and anti-inflammatory properties make it a candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with molecular targets such as enzymes and receptors. For instance, phenoxazine derivatives can inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . The compound’s structure allows it to interact with various molecular pathways, leading to its diverse biological activities.
Comparación Con Compuestos Similares
4-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline can be compared with other phenoxazine derivatives such as 4-(10H-Phenoxazin-10-yl)benzaldehyde and 4-(10H-Phenoxazin-10-yl)benzonitrile . These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its diphenylaniline moiety, which enhances its photophysical properties and makes it suitable for applications in OLEDs and other electronic materials.
Propiedades
Fórmula molecular |
C30H22N2O |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
4-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-11-23(12-4-1)31(24-13-5-2-6-14-24)25-19-21-26(22-20-25)32-27-15-7-9-17-29(27)33-30-18-10-8-16-28(30)32/h1-22H |
Clave InChI |
KKKBOLYXONAQCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=CC=CC=C5OC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)



![2-(benzylsulfanyl)-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14136517.png)

![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)
